2-Chloro-N-(4-hydroxyphenyl)benzamide IUPAC name and synonyms
2-Chloro-N-(4-hydroxyphenyl)benzamide IUPAC name and synonyms
An In-depth Technical Guide to 2-Chloro-N-(4-hydroxyphenyl)benzamide: Properties, Synthesis, and Applications
Introduction
Benzamides are a cornerstone class of organic compounds characterized by a carboxamide attached to a benzene ring.[1] This structural motif is prevalent in numerous pharmacologically active molecules and functional materials. As such, substituted benzamides are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a detailed technical overview of a specific derivative, 2-Chloro-N-(4-hydroxyphenyl)benzamide, focusing on its chemical identity, physicochemical properties, a robust synthesis protocol, potential applications, and essential safety information. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for laboratory and development purposes.
Chemical Identity and Nomenclature
Establishing the precise identity of a chemical entity is fundamental for all scientific endeavors. This section outlines the standardized nomenclature and identifiers for the target compound.
IUPAC Name
The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is: 2-chloro-N-(4-hydroxyphenyl)benzamide [2]
Synonyms and Identifiers
In literature and chemical databases, the compound is referenced by several synonyms and unique identifiers. The most pertinent of these are consolidated below for ease of cross-referencing.
| Identifier Type | Value |
| CAS Number | 35607-02-4[2] |
| Common Synonym | 2-Chloro-4'-hydroxybenzanilide[2] |
| Systematic Synonym | Benzamide, 2-chloro-N-(4-hydroxyphenyl)-[2] |
| ChEMBL ID | CHEMBL229297[2] |
| PubChem CID | 587567[2] |
| DSSTox Substance ID | DTXSID70343113[2] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | PubChem[2] |
| Molecular Weight | 247.67 g/mol | PubChem[2] |
| Melting Point | 178 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 342.4 ± 27.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.386 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 9.91 ± 0.26 | ChemicalBook[3] |
Spectroscopic data, including ¹³C NMR, GC-MS, and IR spectra, are available for reference in public databases such as PubChem, providing the necessary fingerprints for analytical verification.[2]
Synthesis and Mechanism
The construction of the amide bond is the central transformation in the synthesis of 2-Chloro-N-(4-hydroxyphenyl)benzamide. The most direct and reliable method is the nucleophilic acyl substitution between an amine and an activated carboxylic acid derivative, typically an acyl chloride.
Retrosynthetic Analysis & Strategy
A retrosynthetic disconnection across the amide C-N bond logically breaks the target molecule down into two readily available starting materials: 4-aminophenol and 2-chlorobenzoyl chloride. The forward reaction, therefore, involves the acylation of the amino group of 4-aminophenol. The hydroxyl group on 4-aminophenol is less nucleophilic than the amino group under neutral or basic conditions, allowing for selective N-acylation.
Proposed Synthesis Protocol: Schotten-Baumann Reaction
This protocol describes the synthesis of 2-Chloro-N-(4-hydroxyphenyl)benzamide via a standard Schotten-Baumann acylation, a robust method for forming amides.
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-aminophenol in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., a 2:1 ratio).
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Basification: Add 2.5 equivalents of a base, such as sodium carbonate (Na₂CO₃), to the solution. The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
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Acylation: Cool the stirred suspension to 0 °C using an ice bath. Slowly add a solution of 1.1 equivalents of 2-chlorobenzoyl chloride in 1,4-dioxane dropwise over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
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Workup: Upon completion, pour the reaction mixture into a beaker of cold water. The crude product should precipitate out of the aqueous solution.
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Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude solid can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a pure solid.
Caption: Reaction scheme for the synthesis of 2-Chloro-N-(4-hydroxyphenyl)benzamide.
Causality Behind Experimental Choices
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Acyl Chloride: 2-chlorobenzoyl chloride is used as the acylating agent because the chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
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Base: The inclusion of a base like sodium carbonate is non-negotiable. It scavenges the hydrochloric acid generated in situ. Without it, the HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.
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Solvent: A biphasic or miscible aqueous-organic system like dioxane/water is effective. It dissolves the organic reactants while the inorganic base remains primarily in the aqueous phase, facilitating both the reaction and the subsequent separation.
Potential Applications in Research and Drug Development
While 2-Chloro-N-(4-hydroxyphenyl)benzamide is not an end-product drug, its chemical structure embodies features that make it a valuable intermediate and a candidate for biological screening. Related N-aryl amide structures are known to be intermediates in the synthesis of compounds for medicinal, agrochemical, and pharmaceutical applications.[4][5]
Key Areas of Interest:
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Synthetic Intermediate: The molecule contains three key functional handles: an amide, a phenol, and an aryl chloride. The phenolic hydroxyl group can be further functionalized (e.g., etherification), and the aryl chloride can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a versatile building block for more complex molecules.
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Fragment for Screening: With a molecular weight under 250 g/mol , it fits the "rule of three" for fragment-based drug discovery (FBDD). The distinct phenyl, chlorophenyl, and amide groups can probe different pockets in a protein's active site.
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Library Development: This compound can serve as a scaffold for creating a library of derivatives for high-throughput screening (HTS). Modifications at the phenolic and chloro-positions can rapidly generate structural diversity to explore structure-activity relationships (SAR).
Caption: A typical drug discovery workflow for a screening compound.
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical. Based on the aggregated GHS information, 2-Chloro-N-(4-hydroxyphenyl)benzamide presents specific hazards that require appropriate protective measures.[2]
| GHS Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or powder.
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Exposure Response: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled and respiratory irritation occurs, move to fresh air. Seek medical attention if irritation persists in any case.
Conclusion
2-Chloro-N-(4-hydroxyphenyl)benzamide is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis is straightforward via standard amide coupling reactions, making it highly accessible for research purposes. While not a final product itself, its structural features position it as a valuable intermediate for synthetic chemistry and a promising candidate for inclusion in screening libraries for drug discovery and agrochemical research. Proper adherence to documented safety and handling protocols is essential for its use in a laboratory setting.
References
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PubChem. 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information.
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El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11).
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El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate.
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Wikipedia. Benzamide. Wikimedia Foundation.
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ChemicalBook. 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE Chemical Properties.
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ChemicalBook. 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE.
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ChemicalBook. 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE | 35607-02-4.
Sources
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE CAS#: 35607-02-4 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
